Cas no 1170422-09-9 (3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid)

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid is a specialized N-protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a chiral 1-phenylethyl moiety. The Boc group provides robust protection for the amine functionality, enabling selective deprotection under mild acidic conditions, while the chiral center offers utility in stereoselective synthesis. The propanoic acid tail enhances solubility and reactivity, facilitating further functionalization. This compound is particularly valuable in peptide synthesis, medicinal chemistry, and asymmetric catalysis, where controlled amine protection and chiral induction are critical. Its stability under basic conditions and compatibility with standard coupling reagents make it a versatile intermediate in organic and pharmaceutical research.
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid structure
1170422-09-9 structure
Product name:3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid
CAS No:1170422-09-9
MF:C16H23NO4
MW:293.35812497139
MDL:MFCD14289651
CID:5215709

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{[(tert-butoxy)carbonyl](1-phenylethyl)amino}propanoic acid
    • 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid
    • MDL: MFCD14289651
    • Inchi: 1S/C16H23NO4/c1-12(13-8-6-5-7-9-13)17(11-10-14(18)19)15(20)21-16(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,18,19)
    • InChI Key: PMBGDAFUCQKQEP-UHFFFAOYSA-N
    • SMILES: O(C(N(CCC(=O)O)C(C)C1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 356
  • Topological Polar Surface Area: 66.8
  • XLogP3: 2.5

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB514158-10g
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid; .
1170422-09-9
10g
€1177.00 2025-03-19
abcr
AB514158-5 g
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid
1170422-09-9
5g
€935.60 2023-04-18
abcr
AB514158-1g
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid; .
1170422-09-9
1g
€467.00 2025-03-19
abcr
AB514158-5g
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid; .
1170422-09-9
5g
€935.60 2025-03-19
abcr
AB514158-25g
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid; .
1170422-09-9
25g
€1745.00 2025-03-19
abcr
AB514158-10 g
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid
1170422-09-9
10g
€1,177.00 2023-04-18
abcr
AB514158-1 g
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid
1170422-09-9
1g
€467.00 2023-04-18

Additional information on 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid

Professional Introduction to 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic Acid (CAS No. 1170422-09-9)

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid, with the chemical identifier CAS No. 1170422-09-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate structure, has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of both protective and functional groups in its molecular framework makes it a versatile intermediate in the synthesis of more complex molecules.

The compound's structure consists of a propanoic acid backbone, modified with a carbobenzyloxy (Boc) group at one end and an N-benzylamino substituent at the other. The Boc group serves as an amino acid protecting group, commonly used in peptide synthesis to prevent unwanted side reactions. Meanwhile, the N-benzylamino moiety introduces a phenyl ring into the molecule, which can be further functionalized to create more elaborate structures. This combination of features makes 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid a valuable building block in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. The benzylamino group in this compound can be readily modified to produce derivatives with enhanced binding affinity or selectivity for biological targets. For instance, researchers have explored its utility in designing small-molecule inhibitors for enzymes involved in cancer metabolism. By leveraging computational methods and structural biology insights, scientists have identified how modifications to the phenyl ring can fine-tune the pharmacokinetic properties of these derivatives.

The protective nature of the Boc group also allows for sequential functionalization without interference from reactive amine moieties. This is particularly useful in multi-step synthetic routes where precise control over reaction conditions is essential. The compound's stability under various chemical transformations has made it a preferred choice for medicinal chemists seeking to develop complex drug candidates.

Recent studies have highlighted the role of propanoic acid derivatives in modulating inflammatory responses and immune function. The structural motif present in 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid has been shown to interact with specific receptors and enzymes that play a crucial role in these processes. For example, derivatives of this compound have been investigated for their potential to inhibit inflammatory cytokine production, offering a promising approach to treat chronic inflammatory diseases.

The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups efficiently. The use of modern analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry ensures accurate characterization of the product at each stage of synthesis.

In conclusion, 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential applications. Its role as an intermediate in drug development underscores its importance in advancing therapeutic strategies across various disease areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play a pivotal role in shaping the future of medicine.

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(CAS:1170422-09-9)3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid
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